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Compound of Interest

Compound Name: 1,1-Dimethoxypropan-2-ol

Cat. No.: B1617257 Get Quote

An In-Depth Technical Guide to 1,1-Dimethoxypropan-2-ol: Structure, Properties, Synthesis,

and Applications

Introduction and Nomenclature
1,1-Dimethoxypropan-2-ol is a chiral organic compound that serves as a valuable

intermediate and building block in modern organic synthesis. Its structure, containing both a

protected aldehyde (as a dimethyl acetal) and a secondary alcohol, makes it a versatile

precursor for the synthesis of more complex chiral molecules. This guide provides a

comprehensive overview of its chemical identity, properties, a conceptual synthetic protocol,

key applications, and safe handling procedures, tailored for professionals in research and drug

development.

The formal IUPAC name for this compound is 1,1-dimethoxypropan-2-ol.[1] Due to the chiral

center at the second carbon atom (C2), the compound exists as a pair of enantiomers, (R)-1,1-
dimethoxypropan-2-ol and (S)-1,1-dimethoxypropan-2-ol, as well as a racemic mixture of

both.[1][2]
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Identifier Value Source

IUPAC Name 1,1-dimethoxypropan-2-ol PubChem[1]

CAS Number 42919-42-6 (Racemic) ChemBK[3][4]

96503-30-9 ((R)-enantiomer) PubChem[2]

96503-29-6 ((S)-enantiomer) Sigma-Aldrich

PubChem CID 554378 (Racemic) PubChem[1]

Molecular Formula C₅H₁₂O₃ PubChem[1]

Synonyms

1,1-Dimethoxy-2-propanol,

(RS)-1,1-Dimethoxy-2-

propanol, 2-

Hydroxypropionaldehyde

dimethyl acetal, rac-

Lactaldehyde dimethyl acetal

PubChem[1], ChemBK[3]

Chemical Structure and Physicochemical Properties
The structure of 1,1-dimethoxypropan-2-ol features a three-carbon propane backbone. The

first carbon is bonded to two methoxy groups, forming a dimethyl acetal. The second carbon is

bonded to a hydroxyl group, creating a secondary alcohol and a stereocenter.

Caption: 2D representation of 1,1-Dimethoxypropan-2-ol.

The physical and chemical properties of a compound are critical for its application in

experimental work, influencing choices of solvents, reaction conditions, and purification

methods.
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Property Value

Molecular Weight 120.15 g/mol [1][2]

Appearance Liquid[5]

Density (Predicted) 0.984 ± 0.06 g/cm³[3][4]

Boiling Point (Predicted) 160.2 ± 20.0 °C[3][4]

Flash Point 50 °C (122 °F)[3][4]

pKa (Predicted) 14.90 ± 0.20[3]

Spectroscopic Profile
Structural elucidation and purity assessment rely on spectroscopic methods. While actual

spectra should be run for each sample, the expected profile for 1,1-dimethoxypropan-2-ol is
as follows:
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Spectroscopy Expected Features

¹H NMR

- Doublet for the C3 methyl group (~1.1 ppm).-

Singlets for the two methoxy groups (~3.3-3.4

ppm).- Multiplet for the C2 proton (~3.8-4.0

ppm).- Doublet for the C1 proton (~4.2-4.4

ppm).- Broad singlet for the hydroxyl proton

(variable).

¹³C NMR

- Signal for the C3 methyl carbon (~18-20

ppm).- Signals for the two methoxy carbons

(~53-55 ppm).- Signal for the C2 carbon

(bearing -OH) (~68-70 ppm).- Signal for the C1

carbon (acetal) (~102-104 ppm).[1]

IR Spectroscopy

- Strong, broad absorption for the O-H stretch

(~3400 cm⁻¹).- C-H stretching absorptions

(~2850-3000 cm⁻¹).- Strong C-O stretching

absorptions for the acetal and alcohol (~1050-

1150 cm⁻¹).[1]

Mass Spectrometry

Characteristic fragmentation pattern including

loss of methoxy groups (M-31) or other small

fragments.[1]

Synthesis and Reaction Mechanisms
Conceptual Synthetic Pathway: Acid-Catalyzed Acetalization

A common and logical method for synthesizing 1,1-dimethoxypropan-2-ol is through the acid-

catalyzed reaction of its parent aldehyde-alcohol, lactaldehyde (2-hydroxypropanal), with

methanol or an equivalent methoxy source like trimethyl orthoformate. The acetal functional

group serves as an excellent protecting group for the aldehyde, preventing it from undergoing

unwanted reactions while chemistry is performed on other parts of the molecule.

Causality in Experimental Design: The reaction is performed under acidic conditions to

protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by methanol.

Anhydrous conditions are crucial; the presence of water can hydrolyze the acetal product,
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shifting the equilibrium back towards the starting materials. Using a reagent like trimethyl

orthoformate is particularly effective as it reacts with the water byproduct to form methanol and

methyl formate, driving the reaction to completion.
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Caption: Conceptual workflow for the synthesis of 1,1-dimethoxypropan-2-ol.
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Detailed Step-by-Step Methodology (Hypothetical Protocol)

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add lactaldehyde (1.0 eq) and anhydrous

methanol (10-20 eq).

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq).

Rationale: p-TsOH is a strong, non-oxidizing acid that effectively catalyzes acetal formation.

Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction

progress by TLC or GC-MS until the starting material is consumed.

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous

solution of sodium bicarbonate to neutralize the acid catalyst. Rationale: Neutralization is

critical to prevent acid-catalyzed decomposition of the product during workup and

purification.

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and

wash with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by fractional distillation under vacuum to yield pure 1,1-
dimethoxypropan-2-ol.

Key Applications in Research and Development
The primary value of enantiomerically pure (R)- and (S)-1,1-dimethoxypropan-2-ol lies in their

role as chiral building blocks.[5] The acetal protects the aldehyde functionality, allowing

chemists to selectively modify or use the secondary alcohol in subsequent synthetic steps.

Chiral Precursor: It is a stable, protected form of the chiral synthons (R)- or (S)-lactaldehyde.

These aldehydes are valuable starting materials for the asymmetric synthesis of

pharmaceuticals, natural products, and other fine chemicals.

Synthesis of Bioactive Molecules: The (R)-enantiomer, for instance, is used in the synthesis

of D-lactaldehyde, which is a building block in biocatalysis for developing efficient and

environmentally friendly chemical processes.[5]
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Caption: Logical relationships in the application of 1,1-dimethoxypropan-2-ol.

Safety, Handling, and Storage
Proper handling of 1,1-dimethoxypropan-2-ol is essential for laboratory safety. According to

the Globally Harmonized System (GHS), it presents the following hazards:

H226: Flammable liquid and vapor.[1][2]

H336: May cause drowsiness or dizziness.[1]
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Guideline Recommendation Rationale

Ventilation

Use only in a well-ventilated

area, preferably within a

chemical fume hood.[6][7]

To keep airborne

concentrations below

permissible exposure limits

and mitigate inhalation

hazards (H336).[1]

Handling

Keep away from heat, sparks,

and open flames. Use spark-

proof tools and explosion-proof

equipment. Ground and bond

containers when transferring

material.[6][7][8]

To prevent ignition of

flammable vapors (H226).

Static discharge can be an

ignition source.

Personal Protective Equipment

(PPE)

Wear chemical splash goggles,

appropriate protective gloves,

and a lab coat.[6][7]

To prevent skin and eye

contact.

Storage

Store in a cool, dry, well-

ventilated area away from

incompatible substances and

sources of ignition. Keep

container tightly closed.[6][8]

To maintain chemical stability

and prevent the formation of

flammable vapor/air mixtures.

Spill Response

Remove all ignition sources.

Absorb spill with inert material

(e.g., vermiculite, sand) and

place in a suitable container

for disposal.[6][8]

To contain the spill safely and

prevent fire or environmental

contamination.

Conclusion
1,1-Dimethoxypropan-2-ol is a functionally rich molecule of significant utility in synthetic

organic chemistry. Its defining features—a protected aldehyde and a chiral secondary alcohol—

make it an indispensable precursor for constructing complex molecular architectures. A

thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in

this guide, enables researchers and drug development professionals to effectively leverage this

compound in their work, paving the way for innovations in science and medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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